ARV-471, also known as vepdegestrant, is a novel small-molecule drug developed by Arvinas Inc. that utilizes PROteolysis TArgeting Chimera (PROTAC) technology to selectively degrade the estrogen receptor. This compound represents a significant advancement in targeted protein degradation strategies and is particularly relevant for treating estrogen receptor-positive breast cancer. By inducing the degradation of the estrogen receptor, ARV-471 aims to inhibit the proliferation of cancer cells that rely on this receptor for growth and survival.
ARV-471 was developed through a medicinal chemistry campaign aimed at creating a potent degrader of the estrogen receptor. The compound is designed as a heterobifunctional molecule that links an estrogen receptor-targeting moiety to a ligand that recruits the cereblon E3 ligase, facilitating targeted degradation of the estrogen receptor protein in cancer cells .
The synthesis of ARV-471 involves several steps, employing advanced synthetic methodologies to create a compound with high specificity and efficacy. A notable approach includes using automated synthesis techniques for constructing PROTAC-like molecules. For instance, capsule-based automated synthesis has been adapted to streamline the assembly of such compounds, allowing for efficient purification and high yields .
The molecular structure of ARV-471 is characterized by its heterobifunctional nature, which consists of:
The structural formula highlights critical functional groups that facilitate binding to both the estrogen receptor and cereblon. The precise molecular weight and other structural parameters are essential for understanding its pharmacokinetic properties.
ARV-471 undergoes specific chemical reactions that enable its function as a PROTAC. The primary reaction involves:
The mechanism by which ARV-471 exerts its effects involves several key steps:
Studies have shown that ARV-471 significantly reduces expression levels of estrogen-regulated genes, correlating with decreased cell proliferation in estrogen-dependent cancer models .
ARV-471 possesses distinct physical and chemical properties relevant for its function:
Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to assess purity and confirm identity during synthesis .
ARV-471 is primarily being investigated for its therapeutic potential in treating breast cancer, particularly in patients with hormone receptor-positive tumors. Its ability to degrade the estrogen receptor positions it as a promising candidate for overcoming resistance associated with traditional endocrine therapies.
Estrogen receptor-positive breast cancer constitutes approximately 75% of all breast malignancies and remains dependent on estrogen receptor alpha signaling for proliferation and survival [2] [6]. Endocrine therapies historically encompass three drug classes:
Despite these interventions, therapeutic limitations persist. Selective Estrogen Receptor Modulators exhibit tissue-specific partial agonist activity, increasing endometrial cancer risk and enabling paradoxical estrogen receptor activation in certain contexts [6]. Fulvestrant, the first-generation Selective Estrogen Receptor Degrader, demonstrates suboptimal pharmacokinetics and incomplete target degradation (50–65% in clinical settings) due to poor oral bioavailability and intramuscular administration requirements [1] [4]. Critically, acquired resistance emerges through multiple molecular mechanisms:
Table 1: Key Mechanisms of Endocrine Resistance
Mechanism | Frequency in Metastatic Disease | Clinical Impact |
---|---|---|
Estrogen Receptor 1 mutations | 16–40% | Constitutive estrogen receptor activation, ligand-independent signaling [2] |
Estrogen Receptor 1 fusions | >1% | Hyperactive transcription independent of ligands [2] |
Growth factor pathway activation | 20–30% | Bypass signaling via PI3K-AKT-mTOR or MAPK pathways [6] |
These resistance mechanisms, coupled with the pharmacokinetic limitations of existing therapies, underscore the need for fundamentally new therapeutic approaches to achieve profound and sustained estrogen receptor suppression [4] [8].
Proteolysis Targeting Chimeras represent a revolutionary class of heterobifunctional small molecules designed to hijack the ubiquitin-proteasome system for targeted protein destruction. Their molecular architecture comprises three elements:
Figure: Mechanism of Proteolysis Targeting Chimeras-Induced Estrogen Receptor Degradation
Estrogen Receptor → Binds PROTAC's ER ligand ↓ E3 Ligase (e.g., Cereblon) → Binds PROTAC's E3 recruiter ↓ Ubiquitin Transfer → Tags estrogen receptor with ubiquitin chains ↓ 26S Proteasome → Degrades ubiquitinated estrogen receptor
Vepdegestrant (ARV-471) exemplifies this technology with distinct pharmacological advantages over conventional inhibitors:
Notably, vepdegestrant maintains efficacy against prevalent Estrogen Receptor 1 mutations (Y537S, D538G) due to its mechanism targeting the estrogen receptor for destruction rather than merely inhibiting its activity [1] [8].
The profound dependence of estrogen receptor-positive breast cancer on estrogen receptor alpha signaling persists even after multiple lines of therapy. Genomic analyses reveal that:
Vepdegestrant addresses these mechanisms through irreversible elimination of the estrogen receptor protein, as demonstrated in key preclinical studies:
Table 2: Preclinical Efficacy of Vepdegestrant in Estrogen Receptor-Positive Models
Model System | Estrogen Receptor Degradation | Tumor Growth Inhibition vs. Fulvestrant | Key Combinations |
---|---|---|---|
MCF7 orthotopic xenografts | ≥90% at 3 mg/kg | 87–123% vs 31–80% [1] | - |
ST941/HI (Y537S mutant) | >95% | Tumor regression [1] | - |
Palbociclib-resistant models | Sustained ≥90% | 102% TGI [1] | CDK4/6 inhibitors, PI3K inhibitors |
Hormone-independent PDX models | >90% | Superior TGI [1] | Everolimus, alpelisib, inavolisib |
Clinical validation emerged in the phase 3 VERITAC-2 trial (NCT05654623), where vepdegestrant demonstrated statistically significant improvement in progression-free survival versus fulvestrant (5.0 vs. 2.1 months; hazard ratio 0.57) specifically in Estrogen Receptor 1-mutant advanced breast cancer [3] [7]. The clinical benefit rate doubled in this population (42.1% vs. 20.2%), confirming the preclinical rationale for deep estrogen receptor degradation as a therapeutic strategy [7] [8].
These findings establish vepdegestrant as a potential backbone therapy capable of overcoming multiple resistance mechanisms, particularly in tumors driven by mutant estrogen receptor variants. Its compatibility with cyclin-dependent kinase 4/6 inhibitors and pathway-targeted agents provides a versatile platform for combination regimens addressing parallel resistance pathways [1] [4] [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9